(2R,3S,4S)-2-(hydroxymethyl)-5-iodo-3,4-dihydro-2H-pyran-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4S)-2-(hydroxymethyl)-5-iodo-3,4-dihydro-2H-pyran-3,4-diol is a chemical compound that belongs to the class of iodinated pyran derivatives This compound is characterized by its unique stereochemistry and the presence of both hydroxyl and iodine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S)-2-(hydroxymethyl)-5-iodo-3,4-dihydro-2H-pyran-3,4-diol typically involves the iodination of a suitable pyran precursor. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the pyran ring. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure regioselectivity and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as chromatography and crystallization ensures the isolation of the desired stereoisomer in high purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4S)-2-(hydroxymethyl)-5-iodo-3,4-dihydro-2H-pyran-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deiodinated alcohols.
Substitution: Formation of substituted pyran derivatives with various functional groups.
Scientific Research Applications
Chemistry
In organic chemistry, (2R,3S,4S)-2-(hydroxymethyl)-5-iodo-3,4-dihydro-2H-pyran-3,4-diol is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the synthesis of chiral compounds.
Biology
In biological research, this compound is studied for its potential as a precursor to bioactive molecules. Its ability to undergo various chemical transformations allows for the exploration of new biologically active derivatives.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its derivatives may exhibit antiviral, antibacterial, or anticancer properties.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and functional group diversity make it a versatile intermediate in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (2R,3S,4S)-2-(hydroxymethyl)-5-iodo-3,4-dihydro-2H-pyran-3,4-diol involves its interaction with specific molecular targets. The hydroxyl and iodine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and enzymatic activities, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4S)-2-(hydroxymethyl)-5-chloro-3,4-dihydro-2H-pyran-3,4-diol
- (2R,3S,4S)-2-(hydroxymethyl)-5-bromo-3,4-dihydro-2H-pyran-3,4-diol
- (2R,3S,4S)-2-(hydroxymethyl)-5-fluoro-3,4-dihydro-2H-pyran-3,4-diol
Uniqueness
The presence of the iodine atom in (2R,3S,4S)-2-(hydroxymethyl)-5-iodo-3,4-dihydro-2H-pyran-3,4-diol imparts unique reactivity compared to its halogenated analogs. Iodine is a larger and more polarizable atom, which can enhance the compound’s ability to participate in halogen bonding and influence its chemical and biological properties.
Properties
CAS No. |
2113728-19-9 |
---|---|
Molecular Formula |
C6H9IO4 |
Molecular Weight |
272.04 g/mol |
IUPAC Name |
(2R,3S,4S)-2-(hydroxymethyl)-5-iodo-3,4-dihydro-2H-pyran-3,4-diol |
InChI |
InChI=1S/C6H9IO4/c7-3-2-11-4(1-8)6(10)5(3)9/h2,4-6,8-10H,1H2/t4-,5-,6-/m1/s1 |
InChI Key |
KFXRSUGIRMUELU-HSUXUTPPSA-N |
Isomeric SMILES |
C1=C([C@H]([C@@H]([C@H](O1)CO)O)O)I |
Canonical SMILES |
C1=C(C(C(C(O1)CO)O)O)I |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.